molecular formula C15H11N3OS B1309827 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- CAS No. 145693-89-6

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-

Cat. No.: B1309827
CAS No.: 145693-89-6
M. Wt: 281.3 g/mol
InChI Key: KTXQXTKOZNQPKN-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- is a heterocyclic compound that features an imidazolidinone core with phenyl and pyridinylmethylene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercaptoimidazolidinone with benzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethylene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds with an imidazole core, often used in pharmaceuticals and agrochemicals.

    Pyridine derivatives: Compounds with a pyridine ring, widely used in medicinal chemistry and materials science.

Uniqueness

4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)- is unique due to its combination of imidazolidinone, phenyl, and pyridinylmethylene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXQXTKOZNQPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407833
Record name 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145693-89-6
Record name 4-Imidazolidinone, 3-phenyl-5-(2-pyridinylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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